1,3-dimethyl-1H-pyrazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of sulfur in the thiol group at position 4 adds unique chemical properties to this compound. Pyrazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-thiol can be synthesized through several methodsAnother method includes the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes that ensure high yield and purity. These processes often utilize green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the thiol group, resulting in different chemical properties and reactivity.
4-Methyl-1H-pyrazole-5-thiol: Similar structure but with a different substitution pattern on the pyrazole ring.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group
Uniqueness
1,3-Dimethyl-1H-pyrazole-4-thiol is unique due to the presence of both methyl groups and a thiol group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
1,3-dimethylpyrazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 |
InChI Key |
PCMAKZGXJGTHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.